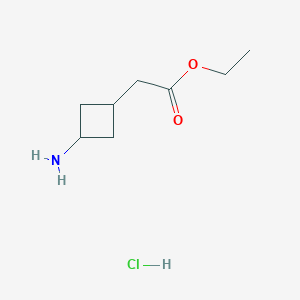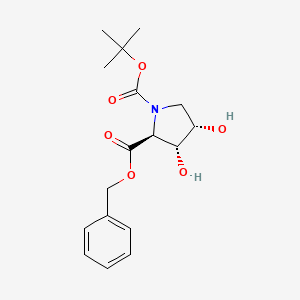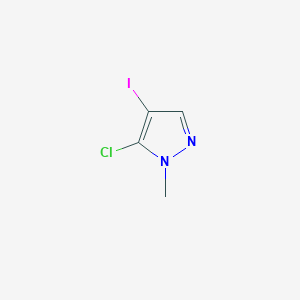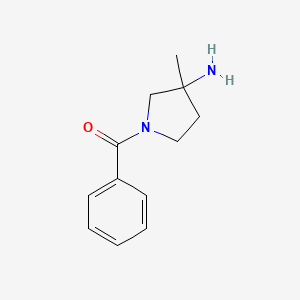
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a difluorobenzyl group attached to a dihydropyrimidine ring, which also contains a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3,4-difluorobenzyl intermediate
Cyclization Reaction: The benzyl intermediate is then subjected to cyclization reactions with appropriate reagents to form the dihydropyrimidine ring. This step often involves the use of strong acids or bases as catalysts.
Oxidation and Carboxylation: The final steps involve the oxidation of the dihydropyrimidine ring to introduce the keto group and the carboxylation to add the carboxylic acid functional group.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The difluorobenzyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups. This can be achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme catalysis.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This compound has chlorine atoms instead of fluorine atoms in the benzyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(3,4-Dimethylbenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: In this compound, methyl groups replace the fluorine atoms. Methyl groups can influence the compound’s hydrophobicity and interaction with biological targets.
1-(3,4-Difluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This compound has a phenyl group instead of a benzyl group. The phenyl group can alter the compound’s electronic properties and its ability to participate in aromatic interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8F2N2O3 |
|---|---|
Molekulargewicht |
266.20 g/mol |
IUPAC-Name |
1-[(3,4-difluorophenyl)methyl]-6-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N2O3/c13-9-2-1-7(3-10(9)14)5-16-6-15-4-8(11(16)17)12(18)19/h1-4,6H,5H2,(H,18,19) |
InChI-Schlüssel |
FUTNAMJGKKDECK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2C=NC=C(C2=O)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)

![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)


![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)



![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)

![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
